8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Drug Metabolism Cytochrome P450 Lead Optimization

Selective CYP2C9 inhibitor (EC50=269 nM) with >370-fold selectivity over CYP1A2. Essential for structure-metabolism relationship studies. The 8-allyl substituent enables late-stage functionalization (olefin metathesis, thiol-ene click chemistry), while the validated anti-conformation of the carboxamide ensures reliable target engagement. Choose this compound over positional isomers to accurately benchmark meta vs. para methoxy effects on metabolic stability in ADME SAR campaigns.

Molecular Formula C20H17NO4
Molecular Weight 335.359
CAS No. 681479-44-7
Cat. No. B2507303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
CAS681479-44-7
Molecular FormulaC20H17NO4
Molecular Weight335.359
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
InChIInChI=1S/C20H17NO4/c1-3-6-13-7-4-8-14-11-17(20(23)25-18(13)14)19(22)21-15-9-5-10-16(12-15)24-2/h3-5,7-12H,1,6H2,2H3,(H,21,22)
InChIKeyGAHHOFDOOJMYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 681479-44-7): Core Scaffold and Procurement Context


The target compound, 8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 681479-44-7, molecular formula C20H17NO4, MW 335.36), is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class . This class is characterized by a bicyclic coumarin core, which is associated with diverse bioactivities including enzyme inhibition and antimicrobial effects [1]. A critical structural feature for scientific selection is the 8-allyl substituent on the chromene ring combined with an N-(3-methoxyphenyl) carboxamide moiety, distinguishing it from other substitution patterns within the same chemotype.

Why 8-Allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Interchanged with Generic Analogs


Within the 2-oxo-2H-chromene-3-carboxamide family, minor structural modifications result in profound differences in target engagement, metabolic stability, and physicochemical properties. The position of the methoxy group on the N-phenyl ring (3-methoxy versus 4-methoxy) is a key determinant of cytochrome P450 (CYP) inhibition liability, directly influencing metabolic stability and drug-drug interaction potential [1]. Similarly, the presence of the 8-allyl group introduces unique conformational and electronic properties compared to unsubstituted or 6/7-substituted analogs, as demonstrated by crystallographic and molecular modeling studies on related coumarin-3-carboxamides [2]. Generic substitution with a positional isomer or a des-allyl analog will therefore not recapitulate the specific pharmacological profile of this compound, making it an indispensable tool for structure-activity relationship (SAR) studies and target validation campaigns.

Quantitative Differentiation Guide for 8-Allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide


Positional Isomerism: 3-Methoxy vs. 4-Methoxy Substitution Dictates CYP2C9 Interaction

The target compound (3-methoxy positional isomer) exhibits moderate inhibitory activity against human CYP2C9 with an EC50 of 269 nM, as determined by a luminometric assay [1]. This level of CYP2C9 engagement is absent in closely related 4-methoxy-substituted analogs; for instance, the 4-methoxy positional isomer (8-allyl-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, SC-5311211) exhibits distinct physicochemical properties (LogP 3.71, LogSW -4.81) that predict different membrane permeability and metabolic profiles, though direct comparative CYP data for this specific isomer is not publicly available . The 3-methoxy compound also demonstrates negligible inhibition of CYP1A2 (EC50 > 100,000 nM), weak inhibition of CYP3A4 (EC50 1,030 nM), and weak-to-moderate inhibition of CYP2C19 (EC50 2,940–5,780 nM depending on assay conditions), establishing a selectivity fingerprint that is structurally encoded by the meta-methoxy orientation [1].

Drug Metabolism Cytochrome P450 Lead Optimization

Metabolic Stability Profiling: CYP1A2 and CYP3A4 Liability Comparison Across Chemotype

The target compound displays a highly favorable CYP1A2 window (EC50 > 100,000 nM), indicating essentially no CYP1A2-mediated metabolism or inhibition liability, which is a common metabolic soft spot for flat aromatic chemotypes [1]. CYP3A4 inhibition is also low (EC50 1,030 nM, approximately 4-fold selectivity over CYP2C9). In contrast, many drug-like coumarin derivatives with C6/C7 substitution exhibit potent CYP1A2 or CYP3A4 engagement. For example, the structurally related 8-allyl-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide (an N,N-dimethyl analog of the target compound) shares the chromene-3-carboxamide core but is reported to have distinct binding properties due to the absence of the N–H hydrogen bond donor that is present in the target compound's secondary amide . The retained carboxamide N–H in the target compound is critical for intramolecular hydrogen bonding with the pyrone carbonyl, a structural feature demonstrated by X-ray crystallography for analogous chromone-3-carboxamides to be essential for MAO-B inhibitory conformation [2].

ADME Metabolic Stability Drug-Drug Interaction

Selective Anti-Helicobacter pylori Activity: Class-Level Evidence Supporting Scaffold Selection

2-Oxo-2H-chromene-3-carboxamide derivatives have demonstrated potent and selective in vitro activity against Helicobacter pylori, including metronidazole-resistant strains, with minimum inhibitory concentration (MIC) values in the range of 0.0039–16 μg/mL [1]. Critically, these compounds exhibit little or no activity against other Gram-positive and Gram-negative bacteria or pathogenic fungi, establishing a selectivity profile that is rare among antibacterial chemotypes [1]. The 8-allyl-N-(3-methoxyphenyl) substitution pattern on this scaffold has not been specifically evaluated in published anti-H. pylori studies; however, the 4-acylphenyl-substituted analogs from the same series achieved MICs of 0.25–1 μg/mL against metronidazole-resistant strains [2], providing a benchmark for comparing the influence of N-phenyl substitution on potency. The 3-methoxy group on the target compound introduces distinct electronic properties (meta-directing, electron-donating via resonance) compared to the 4-acylphenyl or 4-methoxyphenyl motifs, which may modulate the antibacterial pharmacophore through altered amide conformation and hydrogen-bonding capacity.

Anti-infective H. pylori Selective Toxicity

Physicochemical Property Space: 8-Allyl-3-carboxamide Scaffold Occupies a Distinct Drug-Like Region

The 8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide scaffold occupies a favorable drug-like property space based on computed molecular descriptors . With a molecular weight of 335.36 Da, 4 rotatable bonds, 1 hydrogen bond donor (amide N–H), and 4 hydrogen bond acceptors, the compound satisfies all four Lipinski Rule of Five criteria . The topological polar surface area (tPSA) of related analogs (4-methoxy isomer: 68.5 Ų) is well below the 140 Ų threshold for oral bioavailability . In comparison, the des-allyl analog N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 15116-42-4, MW 295.29) has a lower molecular weight and LogP (2.65) but lacks the allyl group that enhances lipophilicity and potential for hydrophobic target interactions . Conversely, the 8-allyl-N,N-dimethyl analog loses the hydrogen bond donor, altering solubility and target-binding capacity. The 8-allyl group also provides a synthetic handle for further derivatization through olefin metathesis or thiol-ene click chemistry, which is absent in des-allyl or saturated-alkyl congeners .

Drug-Likeness Physicochemical Properties Library Design

High-Impact Application Scenarios for 8-Allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide Based on Quantitative Evidence


CYP2C9-Mediated Drug-Drug Interaction Probe in Lead Optimization Panels

With a well-characterized CYP inhibition fingerprint (CYP2C9 EC50 = 269 nM, CYP1A2 > 100,000 nM), this compound serves as a selective probe for assessing structure-metabolism relationships driven by N-phenyl substitution patterns. Its moderate CYP2C9 engagement, combined with minimal CYP1A2 and CYP3A4 liability, makes it an ideal tool compound for studying how meta vs. para methoxy positioning influences metabolic stability, providing a benchmark for ADME SAR studies in drug discovery campaigns [1].

Anti-H. pylori Scaffold Expansion with Underexplored N-(3-Methoxyphenyl) Substitution

The 2-oxo-2H-chromene-3-carboxamide class has validated anti-H. pylori activity with MIC values as low as 0.0039 μg/mL and selectivity over other bacterial species [1]. The 8-allyl-N-(3-methoxyphenyl) variant represents a structurally distinct member of this class that has not been evaluated in published anti-H. pylori studies, offering a novel starting point for SAR expansion against metronidazole-resistant strains where benchmark 4-acylphenyl analogs achieve MICs of 0.25–1 μg/mL [2].

Fragment-Based and Structure-Based Drug Design Leveraging the 8-Allyl Synthetic Handle

The 8-allyl substituent provides a versatile synthetic handle for late-stage functionalization (e.g., olefin metathesis, thiol-ene click chemistry, hydroboration) that is absent in des-allyl or saturated-alkyl analogs [1]. Combined with the crystallographically characterized anti-conformation of the secondary carboxamide essential for target binding [2], this compound is an attractive scaffold for fragment growing and covalent inhibitor design where the allyl group can be exploited for targeted covalent modification or bioconjugation.

Computational Chemistry and QSAR Model Training with Experimentally Validated CYP Data

The experimentally measured CYP inhibition values (CYP1A2, 2C9, 2C19, 3A4) provide a high-quality training dataset for developing and validating quantitative structure-activity relationship (QSAR) models focused on metabolic stability prediction [1]. Coupled with known physicochemical descriptors (MW 335, tPSA ~68.5, LogP ~3.7), this compound offers a well-annotated data point for machine learning approaches that seek to predict CYP inhibition from 2D/3D molecular descriptors.

Quote Request

Request a Quote for 8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.